7-Bromo-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound recognized for its complex structure and potential applications in medicinal chemistry. This compound features a bromine atom at the 7th position and a methyl group at the 8th position of the pyrido[2,3-b]pyrazine ring. Its molecular formula is , and it has a molecular weight of 224.06 g/mol. The compound is classified under heterocyclic compounds, specifically within the pyrido[2,3-b]pyrazine family, which are known for their diverse biological activities and synthetic utility.
The synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine typically involves the bromination of 8-methylpyrido[2,3-b]pyrazine. Common methods include:
In industrial settings, large reactors are utilized to maintain precise control over reaction conditions, ensuring high yield and consistency in product quality. Automated systems may also be employed to enhance efficiency during synthesis.
The molecular structure of 7-Bromo-8-methylpyrido[2,3-b]pyrazine consists of a bicyclic framework that incorporates both pyridine and pyrazine rings. The presence of the bromine atom and the methyl group significantly influences its chemical reactivity and biological properties.
Key structural data includes:
7-Bromo-8-methylpyrido[2,3-b]pyrazine can participate in various chemical reactions:
Reagents commonly used in reactions involving this compound include:
The mechanism of action for 7-Bromo-8-methylpyrido[2,3-b]pyrazine involves its interaction with various molecular targets within biological systems. The unique structural features, particularly the bromine atom and the heterocyclic ring system, enable it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the specific application context, such as antimicrobial or anticancer activities .
Relevant data on these properties should be compiled from experimental results during synthesis and application studies.
7-Bromo-8-methylpyrido[2,3-b]pyrazine has several notable scientific applications:
This compound's versatility makes it a valuable entity in both academic research and industrial applications, particularly in drug discovery and development processes .
While single-crystal X-ray diffraction data for 7-bromo-8-methylpyrido[2,3-b]pyrazine is not explicitly reported in the surveyed literature, its molecular geometry can be inferred from computational and spectroscopic analyses. The compound (C₈H₆BrN₃; MW 224.06 g/mol) features a bicyclic aromatic system comprising fused pyridine and pyrazine rings. The bromine atom occupies position 7 on the pyridine ring, while the methyl group attaches to position 8 (adjacent to bromine), creating significant steric and electronic effects. Density Functional Theory (DFT) calculations predict a planar core structure with minor deviations induced by substituents. The C-Br bond length is estimated at 1.89–1.91 Å based on analogous structures, while the C-CH₃ bond measures ~1.50 Å. The methyl group’s orientation perpendicular to the ring plane minimizes steric clash, though this reduces π-conjugation efficiency. Predicted density is 1.65 g/cm³, and lattice parameters suggest a monoclinic or orthorhombic system with Z = 4 based on similar pyridopyrazines [1] [6].
Table 1: Predicted Molecular Parameters
Parameter | Value | Method of Estimation |
---|---|---|
Molecular Weight | 224.06 g/mol | Empirical formula |
C-Br Bond Length | 1.89–1.91 Å | DFT (analogues) |
C-CH₃ Bond Length | 1.50 Å | Computational optimization |
Predicted Density | 1.65 g/cm³ | Comparative analysis |
Crystal System | Monoclinic/Orthorhombic | Packing simulations |
NMR Spectroscopy: ¹H NMR data (DMSO-d₆, 400 MHz) reveals distinct signals: the methyl group appears as a singlet at δ 2.89–2.91 ppm, while aromatic protons resonate as singlets between δ 8.69–8.76 ppm. The deshielding of H-3 (δ ~8.72 ppm) and H-5 (δ ~7.95 ppm) arises from electron withdrawal by bromine and the pyrazine nitrogen. ¹³C NMR predicts quaternary carbon shifts at δ 155–160 ppm (C-2/C-7a), 140–145 ppm (C-3a), and 115–120 ppm (C-7), with the methyl carbon at δ 21–23 ppm [3] [5].
IR Spectroscopy: Key absorptions include C-H stretching of the methyl group at 2900–2970 cm⁻¹, aromatic C=C/C=N ring vibrations at 1580–1620 cm⁻¹, and C-Br stretching at 650–680 cm⁻¹. The absence of broad O-H/N-H peaks confirms anhydrous and non-protonated character. These align with pyridopyrazine frameworks reported in quantitative IR studies [1].
UV-Vis Spectroscopy: The compound exhibits π→π* transitions at 270–280 nm and n→π* transitions at 320–330 nm in methanol, consistent with extended heteroaromatic conjugation. Bromine’s electron-withdrawing effect causes a 10–15 nm red shift compared to unsubstituted pyrido[2,3-b]pyrazine [1] [8].
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
---|---|---|---|
¹H | 2.89–2.91 | CH₃ (C-8) | Singlet |
¹H | 7.93–7.96 | H-5 | Singlet |
¹H | 8.69–8.76 | H-3 | Singlet |
¹³C | 155–160 | C-2/C-7a | Quaternary |
¹³C | 140–145 | C-3a | Quaternary |
¹³C | 21–23 | CH₃ (C-8) | Methyl |
Substituents critically modulate the core pyrido[2,3-b]pyrazine architecture:
Table 3: Structural Comparisons
Derivative | Key Structural Feature | Effect on Properties |
---|---|---|
7-Bromo-8-methylpyrido[2,3-b]pyrazine | -I effect at C-7/C-8; methyl steric clash | Reduced basicity; moderate solubility |
2-Methylpyrido[2,3-b]pyrazine | Coplanar methyl at electron-rich site | Enhanced π-conjugation; H-bond acceptor potential |
7-Hydroxy-8-methylpyrido[2,3-b]pyrazine | Intramolecular H-bond to N-1 | Planar conformation; decreased volatility |
1,2,3,4-Tetrahydro-6-methylpyrido[2,3-b]pyrazine | Non-aromatic pyrazine ring | Flexible backbone; altered UV absorbance |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7